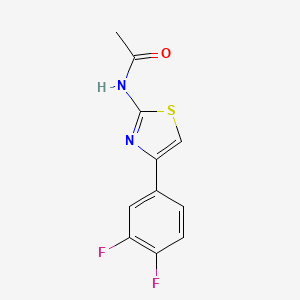

N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide

Description

Fundamental Principles of Heterocyclic Compound Design

Heterocyclic systems derive functionality from:

- Heteroatom electronegativity : Nitrogen (3.04), oxygen (3.44), and sulfur (2.58) create polarized bonds

- Aromaticity : 6π-electron systems in thiazoles enable delocalized electron clouds

- Ring strain management : 3-7 membered rings balance stability and reactivity

Structural Significance of Thiazole Moieties

Thiazole's 1,3-azasulfur heterocycle (C3H3NS) demonstrates unique characteristics:

- Electronic profile : Sulfur's 3p orbitals contribute to π-conjugation (HOMO: -8.9 eV)

- Hydrogen bonding capacity : N3 acts as H-bond acceptor (pKa ~2.5)

- Metabolic stability : Thioether linkage resists oxidative degradation

Notable thiazole-containing drugs:

Fluorinated Substituents in Bioactive Molecules

The 3,4-difluorophenyl group in N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide enhances:

Properties

IUPAC Name |

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c1-6(16)14-11-15-10(5-17-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIIWULJSIYNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of p-Phenylenediamine

The synthesis begins with the protection of one amino group in p-phenylenediamine (PPD) using di-tert-butyl dicarbonate (BOC₂O). This step ensures selective functionalization of the aromatic amine:

$$

\text{PPD} + 0.5 \, \text{equiv. BOC}2\text{O} \xrightarrow{\text{DCM, RT}} \text{NH}2\text{-Ph-NH-BOC} \, (\text{Intermediate 1})

$$

The mono-BOC-protected intermediate is isolated via flash column chromatography (petroleum ether:ethyl acetate = 3:1) with a yield of 63%.

Step 2: Amide Formation

Intermediate 1 reacts with acetyl chloride to form the acetamide derivative. After deprotection using hydrochloric acid, 4-amino-N-phenylacetamide (Intermediate 2) is obtained:

$$

\text{Intermediate 1} + \text{CH}_3\text{COCl} \xrightarrow{\text{DCM, 0°C}} \text{RCONH-Ph-NH-BOC} \xrightarrow{\text{HCl}} \text{Intermediate 2}

$$

This step achieves yields of 69–75%.

Step 3: Isothiocyanate Synthesis

Intermediate 2 is converted to its isothiocyanate derivative (Intermediate 3) using carbon disulfide (CS₂) and BOC₂O in the presence of triethylamine (Et₃N) and DMAP:

$$

\text{Intermediate 2} + \text{CS}2 + \text{BOC}2\text{O} \xrightarrow{\text{EtOH, DMAP}} \text{Intermediate 3}

$$

Yields for this step range from 75% to 81%.

Step 4: Thiourea Formation

Intermediate 3 reacts with aqueous ammonia to form the thiourea derivative (Intermediate 4):

$$

\text{Intermediate 3} + \text{NH}_3 \xrightarrow{\text{EtOH, RT}} \text{Intermediate 4}

$$

This step proceeds quantitatively, with no purification required.

Step 5: Thiazole Ring Construction

The critical thiazole ring is formed by condensing Intermediate 4 with α-bromo-3,4-difluoroacetophenone. This reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclization:

$$

\text{Intermediate 4} + \alpha\text{-Br-3,4-difluoroacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

$$

The product is purified via column chromatography (basic alumina), yielding 55–94%.

Optimization and Mechanistic Insights

Role of BOC Protection

The use of BOC protection prevents over-reaction during amide formation, ensuring mono-substitution. DMAP catalyzes the desulfurization of dithiocarbamates, facilitating isothiocyanate formation.

Solvent and Temperature Effects

- Dichloromethane (DCM): Ideal for BOC protection due to its inertness and solubility.

- Ethanol: Preferred for thiourea condensation, balancing reactivity and boiling point.

- Reflux Conditions: Essential for thiazole cyclization, typically requiring 5 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar thiazole ring and the meta-fluorine substituents’ spatial orientation. The acetamide group adopts a trans-configuration relative to the thiazole nitrogen.

Comparative Yield Analysis

The table below summarizes yields for critical steps:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | BOC₂O, DCM | 63 |

| 2 | AcCl, HCl | 69–75 |

| 3 | CS₂, BOC₂O, DMAP | 75–81 |

| 5 | α-Bromo ketone, EtOH | 55–94 |

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

The use of α-bromo-3,4-difluoroacetophenone ensures regioselective thiazole formation at the 4-position. Competing reactions are minimized by maintaining anhydrous conditions.

Purification Difficulties

The final product’s polarity necessitates basic alumina for column chromatography, effectively separating it from unreacted thiourea and halogenated byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound is synthesized through the reaction of 3,4-difluorophenyl isothiocyanate with acetamide derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Properties

N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide has demonstrated significant antibacterial activity against various bacterial strains. In vitro studies have shown that it exhibits a minimum effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae pv. oryzae, outperforming traditional antibiotics like bismerthiazol .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | EC50 (µM) | Comparison Antibiotic | EC50 (µM) |

|---|---|---|---|

| Xanthomonas oryzae pv. oryzae | 156.7 | Bismerthiazol | 230.5 |

| Xanthomonas axonopodis pv. citri | TBD | Thiodiazole Copper | 545.2 |

| Xanthomonas oryzae pv. oryzicola | TBD | TBD | TBD |

Nematicidal Activity

In addition to antibacterial properties, this compound exhibits nematicidal activity against Meloidogyne incognita. The mechanism involves disrupting the nematode's cell membrane integrity, leading to cell death .

Cancer Treatment

Research indicates that compounds with similar thiazole structures can target multiple pathways in cancer cells, including apoptosis induction and inhibition of histone deacetylases (HDACs). The dual-targeting ability of thiazole derivatives suggests that this compound may also possess anticancer properties worth exploring further .

Anti-parasitic Activity

Recent studies have highlighted the potential of thiazole derivatives in treating parasitic infections such as human African trypanosomiasis caused by Trypanosoma brucei. These compounds have shown promise in penetrating the blood-brain barrier and exhibiting efficacy in animal models .

Case Study 1: Antibacterial Evaluation

A comprehensive study evaluated various thiazole derivatives, including this compound, against a panel of bacterial pathogens. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial potency.

Case Study 2: Anti-parasitic Efficacy

In vivo studies demonstrated that certain thiazole derivatives could effectively reduce parasitemia in models of trypanosomiasis, indicating their potential as therapeutic agents for neglected tropical diseases .

Mechanism of Action

The mechanism of action of N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Halogen-Substituted Phenyl Groups

- 3,4-Dichlorophenyl Analog (): The compound 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide replaces fluorine with chlorine. The dichlorophenyl analog exhibits a twisted dihedral angle (61.8° between phenyl and thiazole rings), which may influence binding to biological targets .

- 4-Fluorophenyl Derivatives (): GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) introduces a pyridyl group, enhancing π-π stacking interactions. Another fluorinated analog, N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (), replaces thiazole with thiadiazole and shows a dihedral angle of 86.8° between aromatic rings, impacting molecular rigidity .

Heterocyclic Additions

- Benzimidazole Hybrid () :

2-Benzimidazol-1-yl-N-[4-(3,4-difluorophenyl)-thiazol-2-yl]-acetamide adds a benzimidazole moiety, increasing molecular weight (~421 g/mol) and enabling dual hydrogen-bonding interactions. This modification is linked to TRPV1 receptor modulation, a target for pain and inflammation . - Piperazine-Linked Derivatives () :

Compounds like 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (MW 410.51) incorporate piperazine, enhancing solubility and introducing basicity. Such derivatives often target enzymes or receptors requiring cationic interactions .

Physicochemical Properties

*Estimated based on structural similarity.

Key Differentiators of N-(4-(3,4-Difluorophenyl)thiazol-2-yl)acetamide

Biological Activity

N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis.

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of a thiazole moiety into an acetamide structure. The compound's structure has been confirmed using techniques such as -NMR and -NMR spectroscopy, revealing specific chemical shifts that indicate the presence of the thiazole and difluorophenyl groups .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. In vitro evaluations against various bacterial strains have shown promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | Xanthomonas oryzae | 50 μg/mL |

| A2 | Xanthomonas axonopodis | 100 μg/mL |

| A3 | Xanthomonas oryzae pv. oryzicola | 75 μg/mL |

The compound demonstrated significant membrane disruption in bacterial cells, as observed through scanning electron microscopy (SEM), indicating its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, a derivative identified as 6b exhibited high potency against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action involves the induction of apoptosis and autophagy, leading to significant tumor growth reduction in xenograft models .

Key Findings:

- Cell Lines Tested : Melanoma (A375), pancreatic cancer (PANC-1), chronic myeloid leukemia (K562).

- Mechanisms : Induction of apoptosis and autophagy.

- In Vivo Efficacy : Significant tumor reduction observed in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the thiazole ring and difluorophenyl group enhances its interaction with biological targets. Studies suggest that modifications to these groups can lead to variations in potency and selectivity against different pathogens or cancer types .

Case Studies

In a comparative study involving various thiazole derivatives, it was found that compounds with similar structural motifs exhibited varying degrees of cytotoxicity against a range of cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6b | A375 (Melanoma) | 5.0 |

| 6b | PANC-1 (Pancreatic) | 7.5 |

| A1 | K562 (CML) | 10.0 |

These results underscore the importance of structural optimization in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity of N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves condensation of 3,4-difluorophenyl precursors with thiazole-2-amine derivatives. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance reaction kinetics .

- Temperature : Controlled heating (60–80°C) avoids side reactions .

- Catalysts : Triethylamine or potassium carbonate facilitates amide bond formation .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity using -NMR (e.g., acetamide proton at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR Spectroscopy : - and -NMR identify acetamide (δ 2.1–2.3 ppm) and thiazole ring protons (δ 7.5–8.2 ppm) .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 295.08) .

- FT-IR : Validate carbonyl (C=O) stretch at ~1650–1700 cm .

Q. What in vitro assays are recommended for preliminary pharmacological evaluation?

- Answer :

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for mGluR5) quantify affinity (K) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Comparative SAR Analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate activity drivers .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanocarrier Systems : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma stability .

- Co-Crystallization : Use co-solvents (e.g., cyclodextrins) to modify crystal lattice and dissolution rates .

Q. How can computational modeling guide mechanistic studies of this compound?

- Answer :

- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with bioactivity using MOE or Schrodinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.